molecular formula C24H30O8 B1245778 Ochrocarpin F

Ochrocarpin F

Cat. No.: B1245778
M. Wt: 446.5 g/mol
InChI Key: VBJCSMQHVABALD-QUJPKXGGSA-N
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Description

Ochrocarpin F is a 4-phenylcoumarin derivative isolated from the bark extract of Mammea neurophylla, a plant studied for its bioactive coumarins. Structurally, it features a benzoylated coumarin core with a 2-methylbutyryl substituent at the C-6 position (Figure 1) . Its molecular formula is C₂₄H₃₀O₈ (molecular weight: 446.5 g·mol⁻¹), confirmed via HRESIMS ([M + H]⁺ at m/z 447.2014) and NMR spectroscopy . Key spectral characteristics include UV absorption maxima at 222 nm and 299 nm, indicative of its conjugated coumarin system, and a base peak at m/z 447 in positive ionization mode .

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

[(1S)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate

InChI

InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15-,16?/m0/s1

InChI Key

VBJCSMQHVABALD-QUJPKXGGSA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@H](CC)OC(=O)C)CC(O2)C(C)(C)O

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Compound Substituent at C-6 Substituent at C-8 Molecular Formula Key Spectral Features (UV λmax, nm) Reference
This compound 2-methylbutyryl - C₂₄H₃₀O₈ 222, 299
Ochrocarpin G 2-methylbutyryl Benzoyl C₂₄H₃₀O₈ 222, 298 (red-shifted due to C-8 substitution)
Ochrocarpin H 3-methylbutyryl - C₂₄H₃₀O₈ 255, 298
Ochrocarpin I 3-methylbutyryl Benzoyl C₂₄H₃₀O₈ 255, 313
Pedilanthocoumarin B 2-methylbutyryl - C₂₄H₃₀O₈ 256, 301

Key Observations :

Acyl Group Position : Ochrocarpin G and I differ from F by the presence of a benzoyl group at C-8, altering their UV profiles (red-shifted λmax) .

Isomeric Acyl Chains : Ochrocarpin H and I feature a 3-methylbutyryl group at C-6 instead of the 2-methylbutyryl in F and G, as confirmed by NMR and mass fragmentation patterns .

Fragmentation Pathways: All compounds exhibit a loss of 56 u (C₄H₈) in positive ionization mode, characteristic of non-cyclized 4-phenylcoumarins with prenyl-like side chains .

Spectral and Chromatographic Differentiation

Table 2: Chromatographic and Mass Spectral Data

Compound Retention Time (min) Base Peak ([M + H]⁺) Key MS/MS Fragments (m/z)
This compound 8.2 447 429, 405, 387, 369, 351
Ochrocarpin G 8.5 447 429, 405, 387, 369, 351
Ochrocarpin H 8.3 425 407, 347
Ochrocarpin I 8.6 427 371, 347

Insights :

  • Despite identical molecular weights, Ochrocarpin H and I show distinct base peaks (m/z 425 and 427) due to dehydration and alternative fragmentation pathways .
  • Retention times vary with acyl substitution: 3-methylbutyryl analogs (H, I) elute earlier than 2-methylbutyryl analogs (F, G) .

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

  • Guidance : Form teams with pharmacologists (bioactivity validation), computational chemists (SAR modeling), and data scientists (meta-analysis). Use collaborative tools like electronic lab notebooks (ELNs) and version-controlled data repositories (GitHub, Zenodo) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ochrocarpin F
Reactant of Route 2
Reactant of Route 2
Ochrocarpin F

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